molecular formula C14H13N3O2 B11650164 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11650164
M. Wt: 255.27 g/mol
InChI Key: XESWVTUBWOUVPW-CXUHLZMHSA-N
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Description

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized through the condensation of hydrazides with aldehydes or ketones. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2-hydroxy-5-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction, forming the Schiff base hydrazone .

Industrial Production Methods

The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence the electron distribution in the metal ion’s coordination sphere, affecting its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. The presence of the hydroxy and methyl groups can enhance its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10-5-6-13(18)11(8-10)9-16-17-14(19)12-4-2-3-7-15-12/h2-9,18H,1H3,(H,17,19)/b16-9+

InChI Key

XESWVTUBWOUVPW-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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